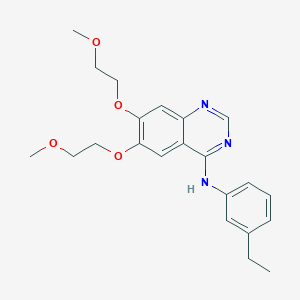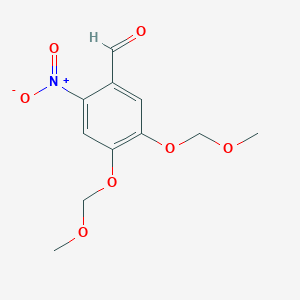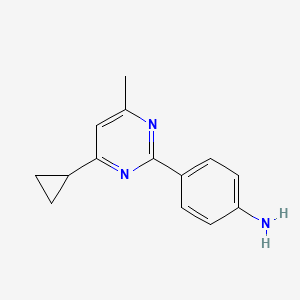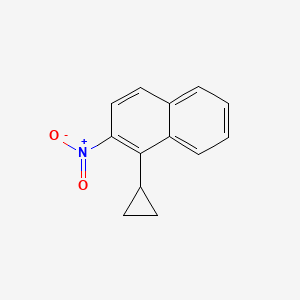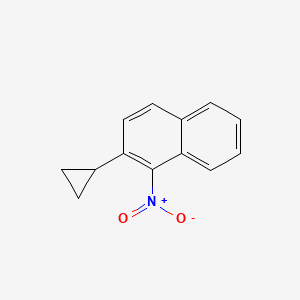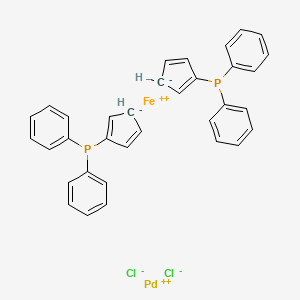
trans-1,3,3-Trichloro-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1,3,3-Trichloro-1-propene, also known as 1,3,3-TCP or dichloropropene, is a colorless, volatile liquid that belongs to the class of organochlorine compounds. It is used as a fumigant and soil sterilant, and can also be used in the synthesis of other organochlorine compounds. It is a highly toxic compound and exposure to it can cause serious health effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for trans-1,3,3-Trichloro-1-propene involves the addition of chlorine to propene in the presence of a catalyst to obtain the desired product.
Starting Materials
Propene, Chlorine gas, Catalyst (such as aluminum chloride or iron(III) chloride), Solvent (such as carbon tetrachloride or chloroform)
Reaction
Step 1: Propene is mixed with a solvent and catalyst in a reaction vessel., Step 2: Chlorine gas is slowly added to the reaction mixture with constant stirring., Step 3: The reaction is allowed to proceed at a temperature of around 50-60°C for several hours., Step 4: The resulting mixture is then washed with water to remove any impurities., Step 5: The product, trans-1,3,3-Trichloro-1-propene, is then isolated by distillation or other suitable methods.
科学的研究の応用
Trans-1,3,3-Trichloro-1-propene is widely used in scientific research. It has been used in the synthesis of other organochlorine compounds, such as hexachlorocyclopentadiene and hexachlorocyclooctadiene. It has also been used to study the properties of organochlorine compounds, such as their reactivity, solubility and toxicity.
作用機序
Trans-1,3,3-Trichloro-1-propene is an alkylating agent, meaning that it can react with nucleophilic sites on molecules, such as proteins and DNA, to form covalent bonds. This can lead to a variety of effects, including disruption of cellular processes, DNA damage, and cell death.
生化学的および生理学的効果
Exposure to trans-1,3,3-Trichloro-1-propene can cause a variety of adverse effects in humans. Acute exposure can cause irritation of the eyes, nose, and throat; headache; dizziness; nausea; and vomiting. Long-term exposure to the compound can cause liver and kidney damage, as well as reproductive and developmental effects.
実験室実験の利点と制限
Trans-1,3,3-Trichloro-1-propene is a volatile liquid, which makes it easy to work with in a laboratory setting. It is also relatively inexpensive and readily available. However, it is highly toxic and should be handled with extreme caution.
将来の方向性
Further research is needed to better understand the toxicological effects of trans-1,3,3-Trichloro-1-propene. Studies should focus on the long-term effects of exposure, as well as the potential for bioaccumulation in the environment. Additionally, research should be conducted to develop methods for the safe and effective use of the compound in agricultural and industrial applications. Other future directions include exploring the potential for the compound to be used as a precursor for other organochlorine compounds, as well as investigating its potential for use as a biocide or insecticide.
特性
CAS番号 |
2598-01-8 |
|---|---|
製品名 |
trans-1,3,3-Trichloro-1-propene |
分子式 |
C₃H₃Cl₃ |
分子量 |
145.41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
